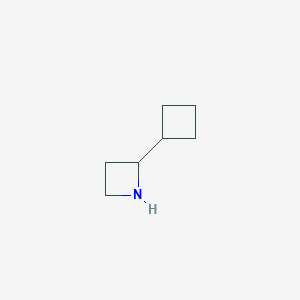
2-Cyclobutylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylazetidine is a four-membered nitrogen-containing heterocycle with a cyclobutyl group attached to the azetidine ring. Azetidines are known for their strained ring systems, which make them highly reactive and valuable in various chemical applications. The unique structure of this compound allows it to participate in a range of chemical reactions, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclobutylazetidine can be synthesized through several methods. . This method is efficient for producing functionalized azetidines. Another method involves the cyclization of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction is favored due to its efficiency and the ability to produce large quantities of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the reagents and conditions used .
Scientific Research Applications
2-Cyclobutylazetidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for designing biologically active molecules.
Medicine: this compound derivatives have shown potential as antibacterial and antiviral agents.
Mechanism of Action
The mechanism of action of 2-Cyclobutylazetidine involves its interaction with specific molecular targets. The strained ring system of the azetidine allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclobutyl group.
2-Azetidinone: A β-lactam compound with a carbonyl group at the 2-position.
Cyclobutane: A four-membered carbon ring without nitrogen.
Comparison: 2-Cyclobutylazetidine is unique due to the presence of both the azetidine ring and the cyclobutyl group, which imparts additional strain and reactivity. This makes it more versatile in chemical reactions compared to simpler azetidines or cyclobutanes .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-cyclobutylazetidine |
InChI |
InChI=1S/C7H13N/c1-2-6(3-1)7-4-5-8-7/h6-8H,1-5H2 |
InChI Key |
LTIRPJWRMYGUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
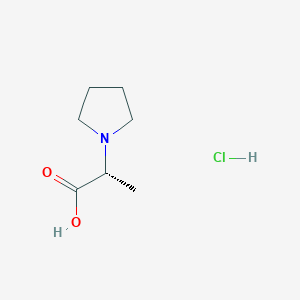
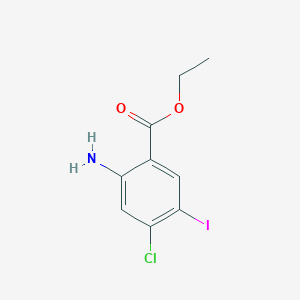
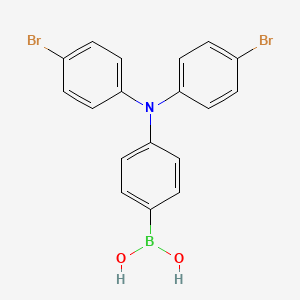

![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
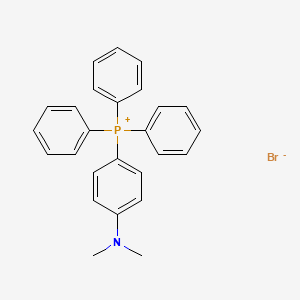
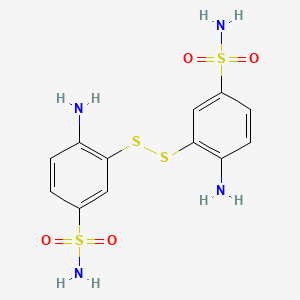
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
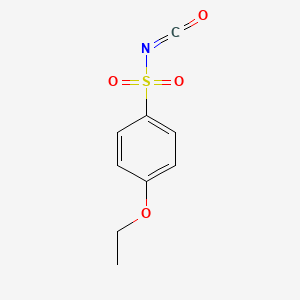
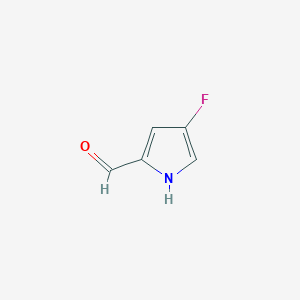
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
